amino}cyclobutane-1-carboxylic acid CAS No. 1202858-82-9](/img/structure/B1442435.png)
1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
Overview
Description
1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Mechanism of Action
The compound “1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid” has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can prevent the amine from reacting under conditions that might otherwise cause it to do so .
The compound also contains a cyclobutane ring, which is a type of cycloalkane. Cycloalkanes are types of hydrocarbon compounds that contain one or more rings of carbon atoms in the chemical structure .
Biochemical Analysis
Biochemical Properties
1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amines. It interacts with enzymes and proteins involved in peptide synthesis, such as peptidases and proteases. The compound forms stable carbamate linkages with amines, preventing unwanted side reactions during peptide bond formation. This interaction is essential for the selective protection and deprotection of amino groups in peptide synthesis .
Cellular Effects
The effects of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid on cells and cellular processes are primarily related to its role as a protecting group. It influences cell function by temporarily modifying amino groups on proteins and peptides, thereby affecting protein folding, stability, and interactions. This modification can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability and activity of key proteins .
Molecular Mechanism
At the molecular level, 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid exerts its effects through the formation of carbamate linkages with amino groups. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the compound, resulting in the formation of a stable carbamate bond. This bond can be cleaved under acidic conditions, allowing for the selective deprotection of the amino group. This mechanism is widely used in peptide synthesis to protect and later release specific amino groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid change over time due to its stability and degradation properties. The compound is stable under normal storage conditions but can degrade under acidic or basic conditions. Long-term studies have shown that the compound maintains its protective function for extended periods, but prolonged exposure to harsh conditions can lead to degradation and loss of function .
Dosage Effects in Animal Models
The effects of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing significant toxicity. At high doses, it can exhibit toxic effects, including irritation of the skin, eyes, and respiratory system. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which facilitate the cleavage of the carbamate bond and release the protected amino group. This interaction is crucial for the controlled synthesis and modification of peptides in biochemical research .
Transport and Distribution
Within cells and tissues, 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, including solubility and stability .
Subcellular Localization
The subcellular localization of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is primarily determined by its role as a protecting group. It can be found in various cellular compartments, including the cytoplasm and organelles involved in protein synthesis and modification. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments .
Preparation Methods
The synthesis of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-cyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions . The reaction proceeds as follows:
Starting Material: 1-amino-cyclobutane-1-carboxylic acid.
Reagent: tert-butoxycarbonyl chloride (Boc-Cl).
Conditions: Basic conditions, typically using a base such as triethylamine (TEA).
Product: 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like TFA for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid has several scientific research applications:
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid can be compared with other Boc-protected amino acids, such as:
N-Boc-1-aminocyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
N-Boc-1-aminocyclohexane-1-carboxylic acid: Contains a cyclohexane ring, offering different steric and electronic properties.
N-Boc-1-aminocyclopropane-1-carboxylic acid: Features a cyclopropane ring, which introduces ring strain and unique reactivity.
The uniqueness of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid lies in its cyclobutane ring, which provides distinct conformational and steric characteristics compared to its analogs.
Properties
IUPAC Name |
1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(8(13)14)6-5-7-11/h5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXRQDKLDKWIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202858-82-9 | |
| Record name | 1-{[(tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


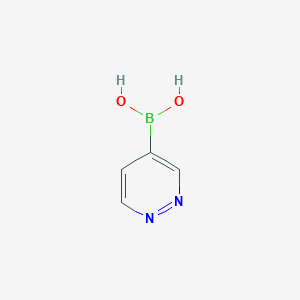
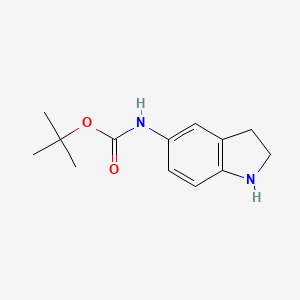
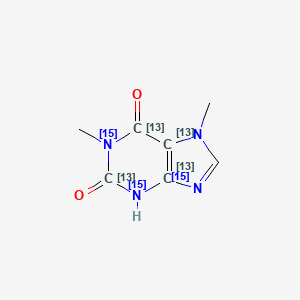
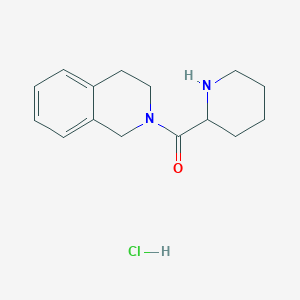
![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)

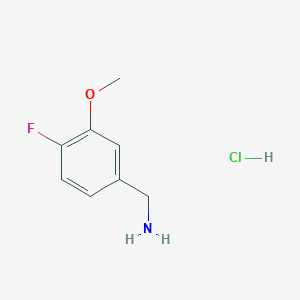


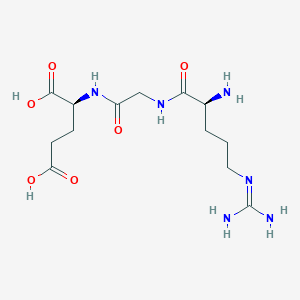
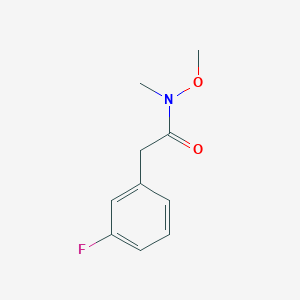
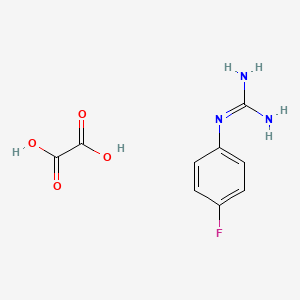
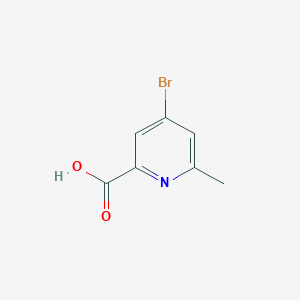
![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)
